Fenridazon
Overview
Description
Fenridazon is a chemical hybridizing agent primarily used as a plant growth regulator. It is known for causing male floral sterility in plants, particularly in cereals such as wheat. This compound has been utilized to produce hybrid seeds by inhibiting pollen production, thereby facilitating controlled pollination. This compound is a synthetic compound with the chemical formula C₁₂H₉ClN₂O₃ and a molecular mass of 264.66 g/mol .
Mechanism of Action
Target of Action
Fenridazon, also known as potassium 1-(p-chlorophenyl)-1,4-dihydro-6-methyl-4-oxopyridazine-3-carboxylate , is a chemical hybridizing agent that primarily targets the male floral organs of plants . It is used to induce male sterility, which is crucial for the production of hybrid crops .
Mode of Action
This compound operates by causing male floral sterility .
Biochemical Pathways
It is known that the compound is absorbed by the plant and translocated to the floral primordia . The disruption of normal development in these regions leads to male sterility .
Pharmacokinetics
The absorption and translocation of this compound within the plant are key aspects of its pharmacokinetics . The compound is absorbed by the plant’s foliage and then translocated to the floral primordia . .
Result of Action
The primary result of this compound’s action is the induction of male sterility in plants . This sterility facilitates the production of hybrid crops, as it prevents self-fertilization and promotes cross-fertilization .
Action Environment
The efficacy of this compound is influenced by environmental factors such as temperature and humidity . For instance, the absorption and translocation of this compound to the floral primordia decrease at lower temperatures . At 24°C, an increase in relative humidity from 40% to 85% can increase this compound absorption 2.5 and 1.7 times when surfactants A and B, respectively, are used . The effects of irradiance on this compound absorption are minimal, but its translocation is decreased with low irradiances .
Preparation Methods
Fenridazon can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield this compound. The reaction conditions typically involve heating under reflux with an appropriate solvent such as ethanol .
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Fenridazon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fenridazon has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of chemical hybridizing agents.
Biology: this compound is employed in plant biology research to investigate the mechanisms of male sterility and hybrid seed production.
Medicine: Although not widely used in medicine, this compound’s derivatives are studied for their potential biological activities.
Comparison with Similar Compounds
Fenridazon is unique among chemical hybridizing agents due to its high selectivity for inducing male sterility while preserving female fertility. Similar compounds include:
Maleic hydrazide: Another chemical hybridizing agent used in plant breeding.
Ethrel (2-chloroethylphosphonic acid): Used to induce flowering and fruit ripening in plants.
Gibberellic acid: A plant growth regulator that promotes stem elongation and seed germination.
This compound stands out due to its specific action on pollen development, making it particularly useful for hybrid seed production in cereals .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEKUYKSOCTBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058158 | |
Record name | Fenridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68254-10-4 | |
Record name | Fenridazon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENRIDAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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